3-Bromo-2-(bromomethyl)benzoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-bromo-2-(bromomethyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br2O2/c9-4-6-5(8(11)12)2-1-3-7(6)10/h1-3H,4H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQKPSTMLUCQGTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)CBr)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.94 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Spectroscopic and Computational Characterization in Academic Research
Advanced Spectroscopic Characterization of 3-Bromo-2-(bromomethyl)benzoic Acid and Its Derivatives
No specific spectroscopic data for this compound is available in published research. While data exists for related isomers and simpler analogs like 3-bromobenzoic acid and 3-(bromomethyl)benzoic acid, this information is not directly applicable to the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., 1H, 13C, 2D NMR)
There are no published ¹H, ¹³C, or 2D NMR spectra for this compound. NMR spectroscopy is fundamental for determining the precise arrangement of atoms within a molecule. Without this data, the exact chemical shifts and coupling constants of the protons and carbon atoms in the molecule are unknown.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Conformational Studies
Specific Infrared (IR) and Raman spectroscopic data for this compound have not been reported. These techniques are used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination
There is no available high-resolution mass spectrometry data for this compound. HRMS is crucial for confirming the elemental composition of a molecule by providing a highly accurate measurement of its molecular mass.
X-ray Crystallography for Solid-State Structural Analysis
A crystal structure for this compound has not been deposited in crystallographic databases. X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths and angles.
Quantum Chemical and Theoretical Investigations
No computational studies focusing on this compound have been found in the scientific literature.
Density Functional Theory (DFT) Studies on Optimized Geometries and Electronic Structures
There are no published Density Functional Theory (DFT) studies for this compound. Such studies would provide valuable insights into its optimized molecular geometry, electronic structure, and other calculated properties like orbital energies and electrostatic potential.
Applications and Role in Advanced Chemical Synthesis
Precursor in the Synthesis of Complex Organic Molecules
As a fundamental component in the synthesis of more elaborate structures, 3-Bromo-2-(bromomethyl)benzoic acid serves as a key starting material. cymitquimica.com Its utility stems from its pre-functionalized scaffold, which allows for the efficient assembly of target molecules, including active pharmaceutical ingredients (APIs). cymitquimica.com
Utility in the Construction of Diverse Heterocyclic Scaffolds
This compound is a valuable precursor for creating a variety of heterocyclic structures, which are core components of many biologically active molecules. cymitquimica.com The two distinct electrophilic carbon centers—the benzylic carbon of the bromomethyl group and the aromatic carbon bearing a bromine atom—can react with dinucleophiles to form fused ring systems. For instance, reaction with a molecule containing both an amine and a thiol could lead to the formation of benzothiazepine (B8601423) derivatives. The presence of the two bromine atoms allows for intramolecular cyclization reactions after initial substitution, providing a pathway to complex, polycyclic scaffolds.
Intermediate in the Preparation of Specialized Organic Building Blocks
This compound functions as an intermediate in the generation of more complex, specialized building blocks. cymitquimica.com Chemists can selectively react one of the functional groups while preserving the others for subsequent transformations. For example, the highly reactive bromomethyl group can undergo nucleophilic substitution to introduce a new side chain, and the resulting product, which still contains the aromatic bromine and carboxylic acid, becomes a new, more advanced building block for further synthetic steps. This stepwise approach is crucial for building intricate molecules in a controlled manner.
Role in the Functionalization of Polymeric and Material Surfaces
In the field of materials science, organic building blocks like this compound are utilized in the creation and functionalization of polymers. cymitquimica.com The carboxylic acid group can serve as an anchor point to attach the molecule to a polymer backbone or a material surface through ester or amide linkages. Once tethered, the reactive bromomethyl group is exposed and available for further chemical modifications, allowing for the covalent attachment of other molecules, such as bioactive agents or sensors, to the surface.
Synthetic Reagent for Introducing Key Chemical Moieties
Beyond its role as a structural precursor, the compound is also a key reagent for introducing specific chemical functionalities into target molecules. Its unique arrangement of reactive sites allows it to act as a bifunctional linker or a carrier of the bromobenzyl moiety.
Introduction of Bromomethyl Groups into Target Molecules
The compound is an effective agent for introducing a 3-bromo-2-carboxybenzyl group into various molecules. The benzylic bromide is highly susceptible to nucleophilic attack by alcohols, amines, thiols, and other nucleophiles. This reaction, a form of alkylation, covalently attaches the benzoic acid derivative to a target molecule, a strategy often employed in medicinal chemistry to modify the properties of a drug candidate.
Table 1: Functional Group Reactivity and Applications
| Functional Group | Position | Reactivity | Primary Synthetic Application |
| Carboxylic Acid (-COOH) | C1 | Nucleophilic (as carboxylate), Electrophilic (when activated) | Amide/ester formation for linking to other molecules or surfaces. |
| Bromomethyl (-CH₂Br) | C2 | Highly Electrophilic | Alkylation of nucleophiles; introduction of the benzyl (B1604629) moiety. |
| Bromo (-Br) | C3 | Electrophilic | Participation in cross-coupling reactions (e.g., Suzuki, Heck). |
Strategic Functionalization via the Carboxylic Acid Group in Multi-Step Synthesis
The carboxylic acid group provides a strategic handle for functionalization in complex synthetic routes. It can be readily converted into a variety of derivatives, such as esters, amides, or acid chlorides, each with its own specific reactivity. This versatility allows for its use in peptide coupling reactions, polymerization processes, or as a directing group in subsequent aromatic substitution reactions. By modifying the carboxylic acid, chemists can precisely control the sequence of bond formation and ensure the successful assembly of the final target molecule.
Table 2: Potential Synthetic Transformations
| Reagent Class | Reaction Type | Functional Group Involved | Resulting Structure |
| Amines (R-NH₂) | Nucleophilic Acyl Substitution | Carboxylic Acid | Amide linkage formed |
| Alcohols (R-OH) | Fischer Esterification | Carboxylic Acid | Ester linkage formed |
| Nucleophiles (Nu⁻) | Nucleophilic Substitution | Bromomethyl | C-Nu bond formed at benzylic position |
| Organoboron Reagents | Suzuki Coupling | Aromatic Bromo | C-C bond formed at aromatic position |
Contributions to Supramolecular Chemistry and Self-Assembly Research
The unique structural characteristics of this compound, featuring a carboxylic acid group and two reactive bromine substituents on a benzene (B151609) ring, theoretically position it as a versatile building block for the construction of complex supramolecular architectures and for research into self-assembly phenomena. The presence of both a hydrogen-bonding donor/acceptor (carboxylic acid) and halogen-bonding donors (bromine atoms) offers multiple potential sites for non-covalent interactions, which are the cornerstone of supramolecular chemistry.
However, a comprehensive review of available scientific literature indicates that direct and specific research focusing on the application of this compound in supramolecular chemistry and self-assembly is not extensively documented. While the synthesis of macrocycles, which are fundamental components of many supramolecular systems, often involves halogenated aromatic compounds, specific studies detailing the use of this particular benzoic acid derivative are limited.
The principles of supramolecular chemistry suggest that derivatives of this compound could be designed to self-assemble into higher-order structures. For instance, the carboxylic acid moiety can form predictable hydrogen-bonding patterns, such as dimers, which are common synthons in crystal engineering. The bromine atoms can participate in halogen bonding, a directional and specific non-covalent interaction that is increasingly utilized for the rational design of supramolecular assemblies.
Future research could explore the synthesis of macrocycles or other shape-persistent molecules derived from this compound and investigate their self-assembly in solution and in the solid state. Such studies would likely provide valuable insights into the interplay of hydrogen bonding, halogen bonding, and π-π stacking interactions in directing the formation of complex and functional supramolecular systems.
Future Research Directions and Emerging Perspectives
Development of Sustainable and Green Synthetic Routes
The traditional synthesis of brominated benzoic acid derivatives often involves methods that are not environmentally benign. For instance, the production of related 3-bromomethylbenzoic acids can be achieved by the side-chain bromination of the corresponding 3-methylbenzoic acids. This process frequently utilizes solvents such as chlorobenzene (B131634) or methylene (B1212753) chloride and may require radical initiators like azoisobutyronitrile. A significant challenge in these reactions is that electron-withdrawing substituents, including the carboxyl group, can hinder the reaction and lead to poor yields.
In line with the principles of green chemistry, future research is geared towards developing more sustainable synthetic protocols. A key objective is the reduction or elimination of hazardous solvents and reagents. One promising approach is the use of alternative energy sources like sonication to drive reactions. Research on the synthesis of 3-bromobenzoic acid has demonstrated the feasibility of solvent-free and catalyst-free reactions carried out in a sonicator, which successfully combines benzoic acid and bromine to form the desired product. Adopting similar methodologies for 3-Bromo-2-(bromomethyl)benzoic acid, potentially starting from 3-Bromo-2-methylbenzoic acid, could significantly improve the environmental footprint of the synthesis. Such "green" paths not only prevent waste but also often lead to simplified workup procedures and improved reaction rates. The development of these novel, solvent-less techniques stands as a crucial area for future investigation.
Exploration of Novel Reactivity Patterns and Catalytic Transformations
The trifunctional nature of this compound presents a rich landscape for exploring novel reactivity and selective catalytic transformations. The compound features three distinct reactive sites: an aryl bromide on the benzene (B151609) ring, a benzylic bromide on the methyl substituent, and a carboxylic acid group. Each of these groups exhibits characteristic reactivity that can be selectively addressed using tailored catalytic systems.
Future research will likely focus on exploiting the differential reactivity of the two carbon-bromine bonds. The aryl bromide is a prime candidate for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of a wide array of substituents onto the aromatic core. In contrast, the benzylic bromide is highly susceptible to nucleophilic substitution (SN2) reactions, making it an excellent handle for attaching various functional groups through O-, N-, or S-alkylation. The development of orthogonal catalytic systems that can selectively activate one C-Br bond in the presence of the other is a significant research goal. Furthermore, the carboxylic acid group can be readily converted into esters, amides, or other derivatives, adding another layer of molecular diversity. The strategic and selective manipulation of these functional groups will enable the construction of complex and novel molecular scaffolds originating from a single, versatile starting material.
Advanced Computational Design for New Derivatives and Applications
Computational chemistry and in silico modeling are emerging as indispensable tools for accelerating the discovery and design of new molecules with tailored properties. For this compound, these methods can provide profound insights into its chemical behavior and potential applications. Advanced computational techniques can be used to predict its structural, electronic, and spectroscopic properties, guiding experimental efforts.
A significant area of future research involves using computational design to explore new derivatives for specific applications, particularly in medicinal chemistry. Molecular docking and other in-silico screening methods can be employed to assess the binding affinity of virtual libraries of derivatives against various biological targets. For example, studies on other bromo-substituted aromatic compounds have successfully used molecular modeling to identify potential inhibitors of enzymes like cyclooxygenase (COX) or to evaluate antitumor activity. By computationally modifying the core structure of this compound—for instance, by simulating reactions at the aryl bromide or benzyl (B1604629) bromide positions—researchers can design novel derivatives with enhanced lipophilicity or improved binding characteristics that follow established principles like Lipinski's rules. This predictive power allows for the rational design of candidates for synthesis and biological evaluation, streamlining the development pipeline for new therapeutic agents.
Integration into Automated Synthesis Platforms for High-Throughput Discovery
The structural attributes of this compound make it an ideal scaffold for integration into automated synthesis and high-throughput discovery workflows. The presence of multiple, differentially reactive functional groups allows for its use in combinatorial chemistry to rapidly generate large libraries of related compounds. This approach is critical for efficiently exploring vast chemical spaces in search of new lead compounds in drug discovery and materials science.
Future research will focus on incorporating this and similar building blocks into fully automated platforms. These systems utilize robotics for liquid handling, reaction execution in microtiter plates (e.g., 96-well plates), and subsequent purification. High-throughput purification, often employing mass-directed preparative HPLC or supercritical fluid chromatography (SFC), is essential for isolating hundreds of discrete compounds per day. The integration of rapid analytical methods allows for real-time quality control and characterization of the synthesized libraries. By using this compound as a versatile starting point, these automated platforms can systematically react it with a diverse set of reactants at its different functional sites, thereby accelerating the discovery-to-decision timeline for new chemical entities.
Q & A
Q. What are the common synthetic routes for 3-Bromo-2-(bromomethyl)benzoic acid, and what are their limitations?
- Methodological Answer : The compound is typically synthesized via bromination of methyl-substituted benzoic acid derivatives. Traditional methods involve toxic solvents like 1,2-dichloroethane or CCl4, which pose environmental and safety risks . Flow chemistry has emerged as an alternative, enabling precise control over reaction parameters (e.g., temperature, residence time) and reducing hazardous solvent use. However, limited availability of precursor isobenzofuranones remains a bottleneck . For intermediates like 3-Bromo-2-methylbenzoic acid, bromination protocols using FeBr3 as a catalyst under reflux conditions are common, but regioselectivity issues may arise .
Q. How is this compound characterized structurally, and what analytical techniques are critical?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming regiochemistry and purity. For example, <sup>1</sup>H NMR (DMSO-d6, 600 MHz) of structurally similar compounds like 3-Bromo-2-(carboxymethyl)benzoic acid reveals distinct proton environments (e.g., δ 12.61 ppm for carboxylic protons and δ 3.36 ppm for methylene groups) . High-resolution mass spectrometry (HRMS) and elemental analysis further validate molecular composition. Purity is assessed via HPLC (>98% HLC or GC), as noted for analogs like 3-Bromo-2-methylbenzoic acid .
Q. What purification challenges arise during synthesis, and how are they addressed?
- Methodological Answer : Crystallization in polar solvents (e.g., ethanol/water mixtures) is widely used, but brominated byproducts can complicate isolation. Column chromatography with silica gel (eluent: ethyl acetate/hexane gradients) effectively separates regioisomers. For instance, analogs such as 4-Bromo-3-methylbenzoic acid are purified to >98% using this method . Recrystallization at low temperatures (<5°C) minimizes decomposition of acid-sensitive intermediates .
Q. What are the primary research applications of this compound in heterocyclic synthesis?
- Methodological Answer : The compound serves as a precursor for isoindolinones, phthalazinones, and tetramethylrhodamines. For example, coupling with hydrazines yields hydrazide derivatives (e.g., 3-Bromo-2-sulfonylbenzoic acid hydrazide), which are intermediates in antitubercular agent synthesis . Its bromomethyl group facilitates nucleophilic substitution reactions, enabling functionalization at the 2-position for constructing fused aromatic systems .
Advanced Research Questions
Q. How can the bromination step be optimized to enhance regioselectivity and yield?
- Methodological Answer : Regioselectivity in bromination is improved using flow reactors, which ensure uniform mixing and rapid quenching of intermediates . Catalytic systems like FeBr3 in acetic acid promote directed bromination at the methyl group. For instance, 2-(bromomethyl) derivatives are synthesized with >90% yield by maintaining stoichiometric control (Br2:substrate ratio 1.1:1) and reaction temperatures below 40°C to suppress di-bromination .
Q. What strategies mitigate instability during storage and handling of this compound?
- Methodological Answer : The compound is hygroscopic and light-sensitive. Storage under inert gas (argon) in amber vials at −20°C prevents decomposition. For analogs like 3-Bromo-4-chlorobenzoic acid, vacuum-sealed packaging and desiccants (e.g., silica gel) are critical to avoid hydrolysis . Handling in gloveboxes with <1 ppm O2 minimizes oxidative degradation .
Q. How are mechanistic studies conducted to elucidate reaction pathways involving this compound?
- Methodological Answer : Isotopic labeling (e.g., <sup>13</sup>C or <sup>2</sup>H) tracks reaction intermediates in Suzuki-Miyaura couplings. Computational modeling (DFT) predicts transition states for bromomethyl group substitutions. For example, studies on 2-bromoacetoxybenzoic acid reveal that electron-withdrawing groups accelerate nucleophilic attack at the benzylic position . Kinetic profiling via in-situ IR spectroscopy monitors intermediate formation .
Q. How should researchers resolve contradictions in spectroscopic data during characterization?
- Methodological Answer : Discrepancies in NMR signals (e.g., unexpected splitting or shifts) may arise from rotamers or impurities. Variable-temperature NMR (VT-NMR) distinguishes dynamic processes, while 2D techniques (COSY, HSQC) confirm connectivity. For 3-Bromo-2-(carboxymethyl)benzoic acid, overlapping peaks in <sup>1</sup>H NMR are resolved using deuterated DMSO and higher field strengths (600 MHz) . Cross-validation with X-ray crystallography provides definitive structural confirmation .
Retrosynthesis Analysis
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Strategy Settings
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
